1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene

Description

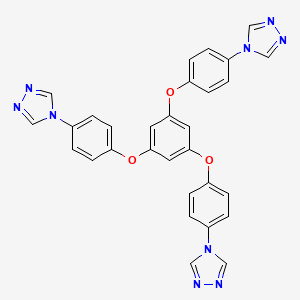

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene (CAS: 1680199-77-2) is a triazole-functionalized aromatic compound with the molecular formula C₃₀H₂₁N₉O₃ and a molecular weight of 555.5 g/mol . It is primarily employed as a monomer for synthesizing metal-organic frameworks (MOFs) due to its three 1,2,4-triazole groups, which act as nitrogen-donor ligands for metal coordination . The compound exhibits high purity (>90% or >98%, depending on the supplier) and requires storage at room temperature (RT) in light- and moisture-protected conditions . Its stability in solution varies: frozen stock solutions (-80°C) last 6 months, while -20°C storage limits usability to 1 month .

The triazole moieties enable robust coordination with transition metals (e.g., Zn²⁺, Cu²⁺), facilitating the construction of porous MOF architectures for applications in gas storage, catalysis, and separation . Unlike carboxylic acid-based MOF linkers, triazole ligands offer distinct N-donor geometry, which can influence pore size and framework flexibility .

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYCBZSJJLXQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 1,3,5-trihydroxybenzene and 4-(4H-1,2,4-triazol-4-yl)phenol as the primary starting materials.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Steps: The phenol groups of 4-(4H-1,2,4-triazol-4-yl)phenol are deprotonated by the base, making them nucleophilic.

Industrial Production Methods

While specific industrial production methods for 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

Overview:

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene serves as a versatile monomer for the synthesis of MOFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis.

Case Studies:

- Synthesis of MOF Materials: The compound has been utilized to create various MOFs by coordinating with metal ions. For example, when combined with zinc or copper ions, it forms stable frameworks that exhibit enhanced thermal stability and adsorption properties .

| MOF Type | Metal Ion | Surface Area (m²/g) | Application |

|---|---|---|---|

| Zn-MOF | Zn(II) | 1200 | Gas storage |

| Cu-MOF | Cu(II) | 950 | Catalysis |

Coordination Chemistry

Role as a Ligand:

The compound acts as a bidentate ligand due to the triazole functional groups. It can coordinate with various transition metals to form complex structures that exhibit interesting electronic and magnetic properties.

Research Findings:

- Iron Coordination Complexes: Studies have shown that complexes formed with iron(II) using this compound display unique magnetic properties and can be used in spintronic applications . The structure of these complexes often reveals a double-chain formation where iron ions are bridged by the triazole ligands.

Drug Delivery Systems

Hydrogel Formation:

Recent research indicates that 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can be integrated into hydrogels for controlled drug delivery applications. The incorporation of this compound enhances the mechanical properties of the hydrogel while allowing for controlled release profiles.

Application Insights:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with essential biological processes in microorganisms and cancer cells.

Pathways Involved: It may inhibit key enzymes or disrupt cellular processes such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in functional groups and molecular topology, leading to varied applications. Key comparisons include:

1,3,5-Tris(4-aminophenyl)benzene (CAS: 118727-34-7)

- Molecular Formula : C₂₄H₂₁N₃

- Molecular Weight : 351.44 g/mol

- Functional Groups: Three terminal amino (-NH₂) groups.

- Applications: Serves as a monomer for hyperbranched polyimides and polyether imides, leveraging its amine reactivity in polycondensation reactions .

- Key Differences: Lacks triazole coordination sites, limiting its utility in MOFs. Instead, its amino groups enable covalent bonding in polymer backbones, enhancing thermal stability in polyimide materials .

4,4'-((5-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)-1,3-phenylene)bis(oxy))dibenzoic Acid (CAS: 2230706-35-9)

- Molecular Formula : C₃₄H₂₂N₄O₈

- Molecular Weight : 638.57 g/mol

- Functional Groups: Combines triazole-phenoxy and carboxylic acid groups.

- Applications : Dual-functional MOF linker; carboxylic acids enhance metal-binding strength compared to triazoles alone, enabling rigid frameworks for selective gas adsorption .

- Key Differences : Carboxylic acid groups form stronger coordination bonds (e.g., with Zr⁴⁺), whereas triazole-based linkers favor softer metals (e.g., Cu²⁺) .

Application-Specific Comparison

- MOF Performance : Triazole-based linkers (e.g., the subject compound) produce frameworks with dynamic porosity due to flexible triazole-metal bonds, whereas carboxylic acid linkers (e.g., CAS 2230706-35-9) form rigid, high-surface-area MOFs .

Solubility and Stability

- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: Requires sonication and heating (37°C) for solubility in polar aprotic solvents (e.g., DMF, DMSO) . Stability in solution is temperature-sensitive .

- 1,3,5-Tris(4-aminophenyl)benzene: Soluble in common organic solvents (e.g., THF, chloroform) at RT, facilitating polymer synthesis .

Biological Activity

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological activity of this triazole derivative, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is C30H21N9O3 with a molecular weight of 555.54624 g/mol. Its structure comprises three triazole groups linked through phenoxy units to a central benzene ring. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, including antifungal, antibacterial, antioxidant, and anticancer properties. The specific compound in focus has demonstrated promising results in various studies.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against a range of pathogens:

- Antibacterial Effects : Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain compounds displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : Triazoles are particularly noted for their antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays such as DPPH and ABTS. Compounds similar to 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene have shown significant radical scavenging activity .

Anticancer Potential

Preliminary studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related triazole compounds:

- Study on Antibacterial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compound exhibited an MIC value of 8 μg/mL against E. coli .

- Antioxidant Activity Assessment : In a comparative study using DPPH assay, a related triazole compound demonstrated an IC50 value of 0.397 μM, indicating strong antioxidant capabilities comparable to ascorbic acid (IC50 = 0.87 μM) .

- Anticancer Activity : A recent investigation into the anticancer potential of triazole derivatives revealed that certain compounds significantly inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 μM .

Q & A

Q. What are the optimized synthetic routes for 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with triazole precursors. For example, analogous triazole derivatives are synthesized via refluxing hydrazides with aldehydes in ethanol or DMSO, followed by purification through crystallization (e.g., 65% yield achieved by refluxing for 18 hours in DMSO) . Key factors include solvent choice (polar aprotic solvents like DMSO enhance reaction rates), reflux duration, and controlled cooling to minimize byproducts. For triazole-containing compounds, substituting benzaldehyde derivatives with electron-withdrawing groups may improve cyclization efficiency .

| Reaction Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO or Ethanol | Enhances solubility and reaction rate |

| Reflux Time | 12–18 hours | Ensures complete cyclization |

| Cooling Method | Ice-water bath | Prevents decomposition |

Q. What spectroscopic techniques are essential for confirming the structure of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene, and what key spectral features should be identified?

- 1H/13C NMR : Signals for triazole NH groups appear at δ 6.10–10.15 ppm, while aromatic protons from phenoxy groups resonate at δ 6.5–7.5 ppm. Carbon signals for triazole rings are observed at δ 145–160 ppm .

- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm triazole and ether linkages .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELXL refinement software is widely used) .

Advanced Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing triazole-containing compounds?

Contradictions often arise from tautomerism (e.g., 1H- vs. 4H-triazole forms) or dynamic exchange processes. Strategies include:

- Variable-Temperature NMR : Suppresses exchange broadening by cooling (e.g., –40°C) to resolve overlapping NH signals .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign ambiguous peaks. For example, HSQC can differentiate triazole carbons from aromatic carbons .

- Deuterium Exchange : NH protons disappear upon D₂O addition, confirming their presence .

Q. What computational methods are recommended for modeling the electronic properties of this compound, and how do they compare with experimental results?

- DFT (Density Functional Theory) : Predicts optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Studies on similar triazoles show strong agreement (±0.05 Å bond length deviation) with X-ray data .

- TD-DFT (Time-Dependent DFT) : Models UV-Vis absorption spectra; discrepancies >10 nm may indicate solvent effects or aggregation .

- Molecular Dynamics (MD) : Simulates crystal packing and π-π stacking interactions observed in experimental structures .

Q. How can the crystal packing and intermolecular interactions of this compound be analyzed using single-crystal X-ray diffraction?

- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors. Use SHELXD for structure solution and SHELXL for refinement .

- Hydrogen Bonding : Identify donor-acceptor pairs (e.g., N-H···O or C-H···π interactions) using Mercury software .

- Challenges : Twinning or disorder in phenoxy groups requires constraints (e.g., SIMU/ISOR in SHELXL) .

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N-H···N (Triazole) | 2.8–3.0 | 150–160 | Stabilizes layers |

| C-H···π | 3.3–3.5 | 120–130 | Enhances rigidity |

Q. What strategies are effective in evaluating the biological activity of triazole derivatives like this compound?

- Antiproliferative Assays : MTT tests on cancer cell lines (e.g., IC₅₀ determination) .

- HDAC Inhibition : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to histone deacetylase enzymes .

- CYP26 Inhibition : Synthesis of hydrazide/hydrazone analogs to test retinoid metabolism modulation .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Crystallization : Use ethanol-water mixtures (1:3 ratio) for high-purity crystals .

- Refinement Software : SHELX suite is preferred for small-molecule crystallography due to robust least-squares algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.